

Comparative Characterization Guide: 2-(1-Azepanyl)propanoic Acid Hydrochloride

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Compound of Interest

Compound Name:	2-(1-azepanyl)propanoic acid hydrochloride
CAS No.:	90949-96-5
Cat. No.:	B6144403

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Executive Summary

Target Molecule: **2-(1-Azepanyl)propanoic acid hydrochloride** (CAS: 302914-01-8) Chemical Class: Non-natural

-amino acid; Azacycloalkane derivative. Primary Application: Peptidomimetic building block; conformationally restricted GABA analog.

This guide provides a structural validation framework for researchers synthesizing or utilizing 2-(1-azepanyl)propanoic acid HCl. Unlike standard product sheets, this document focuses on comparative structural analysis, distinguishing the 7-membered azepane ring from its common 5-membered (pyrrolidine) and 6-membered (piperidine) analogs using ¹H NMR spectroscopy.

Part 1: Comparative Structural Analysis (The Alternatives)

In drug design, the choice between pyrrolidine, piperidine, and azepane rings dictates the conformational flexibility of the pharmacophore. When characterizing the target molecule, the

primary risk is misidentification of the ring size or failure to detect ring-contraction impurities.

Structural Differentiators

The following table contrasts the target molecule with its closest structural analogs.

Feature	Pyrrolidine Analog (5-Ring)	Piperidine Analog (6-Ring)	Azepane Target (7-Ring)
Conformational Freedom	Rigid (Envelope)	Moderate (Chair/Boat)	High (Twist-Chair/Chair)
Steric Bulk	Low	Medium	High
NMR Fingerprint (-H)	Distinctive multiplets (rigid)	Broad multiplets (fluxional)	Complex higher-order multiplets
Ring Proton Integration	4H (), 4H ()	2H (), 4H (), 4H ()	8H (Bulk Methylenes), 4H (-Ring)

The "Ring Strain" Effect on NMR

- Pyrrolidine (5): The ring strain often causes the -protons adjacent to the nitrogen to appear as distinct, separated multiplets.
- Azepane (7): Due to high conformational flexibility (pseudorotation), the internal methylene protons (C3, C4, C5, C6 of the ring) often overlap significantly in the 1.4 – 1.9 ppm range, creating a "hump" rather than distinct multiplets, particularly in the HCl salt form.

Part 2: Experimental Protocol

Synthesis Workflow (Nucleophilic Substitution)

Context: This protocol utilizes a standard

displacement of an

-halo acid. The use of the hydrochloride salt form is critical for purification, avoiding the need for chromatography.

Reagents: 2-Bromopropanoic acid, Azepane (Hexamethyleneimine), NaOH, Diethyl Ether, HCl (gas or dioxane solution).

- Substitution: Dissolve 2-bromopropanoic acid (1.0 eq) in water/THF (1:1). Cool to 0°C.
- Basification: Add NaOH (2.2 eq) slowly to deprotonate the acid and scavenge HBr.
- Addition: Add Azepane (1.1 eq) dropwise.
- Reflux: Heat to 60°C for 12–18 hours. Mechanism: The amine attacks the -carbon, displacing bromide.
- Workup: Acidify to pH 2 with conc. HCl. Wash with Diethyl Ether (removes unreacted bromo-acid).
- Isolation: Adjust aqueous layer to pH 6-7 (isoelectric point). Extract with DCM.
- Salt Formation: Dry DCM layer (). Bubble dry HCl gas or add 4M HCl in dioxane. The target precipitates as a white solid.

NMR Sample Preparation

- Solvent: DMSO-d6 is recommended over for full characterization.
 - Reasoning: causes rapid exchange of the acidic proton (COOH) and the ammonium proton (), making them invisible. DMSO-d6 allows observation of the ammonium proton (9.0–10.0 ppm), confirming salt formation.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Part 3: Characterization Data (1H NMR)

Field Strength: 400 MHz Solvent: DMSO-d6 Standard: Tetramethylsilane (TMS)

Reference Standard Data Table

Shift (ngcontent-ng-c2977031039=" "_ngghost-ng-c1310870263=" " class="inline ng-star-inserted"> ppm)	Mult.	Int.[1][2]	Assignment	Structural Logic
10.50 – 11.00	br s	1H	COOH	Carboxylic acid proton (broad due to H-bonding).
9.60 – 9.80	br s	1H		Ammonium proton. Indicates HCl salt formation.
3.95	q	1H	(Backbone)	The chiral center -proton. Coupled to the methyl group (Hz). Deshielded by and .
3.10 – 3.45	m	4H	Ring	Protons at C2/C7 of the azepane ring. Broadened/complex due to proximity to

				and diastereotopicity.
1.75 – 1.95	m	4H	Ring	Protons at C3/C6 of the azepane ring.
1.55 – 1.70	m	4H	Ring	Protons at C4/C5 (the "bottom" of the ring). Often overlaps with the methyl doublet.
1.52	d	3H	(Backbone)	Methyl group attached to the chiral center. Distinct doublet (Hz).

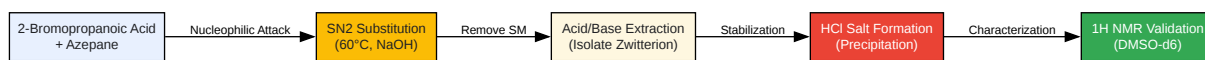
Critical Interpretation Notes (Troubleshooting)

- Diastereotopicity: Because the molecule has a chiral center at the propanoic acid -position, the two faces of the azepane ring are not equivalent. Consequently, the protons on the left side of the ring may have slightly different shifts than those on the right, leading to complex multiplet splitting patterns (non-first-order spectra) for the ring protons.
- Water Peak: In DMSO-d6, the HCl salt is hygroscopic. Expect a water peak at 3.33 ppm which may obscure one of the ring -proton signals.

Part 4: Visualization & Logic

Diagram 1: Synthesis & Characterization Workflow

This flow illustrates the critical path from raw materials to the validated salt, highlighting the purification logic.

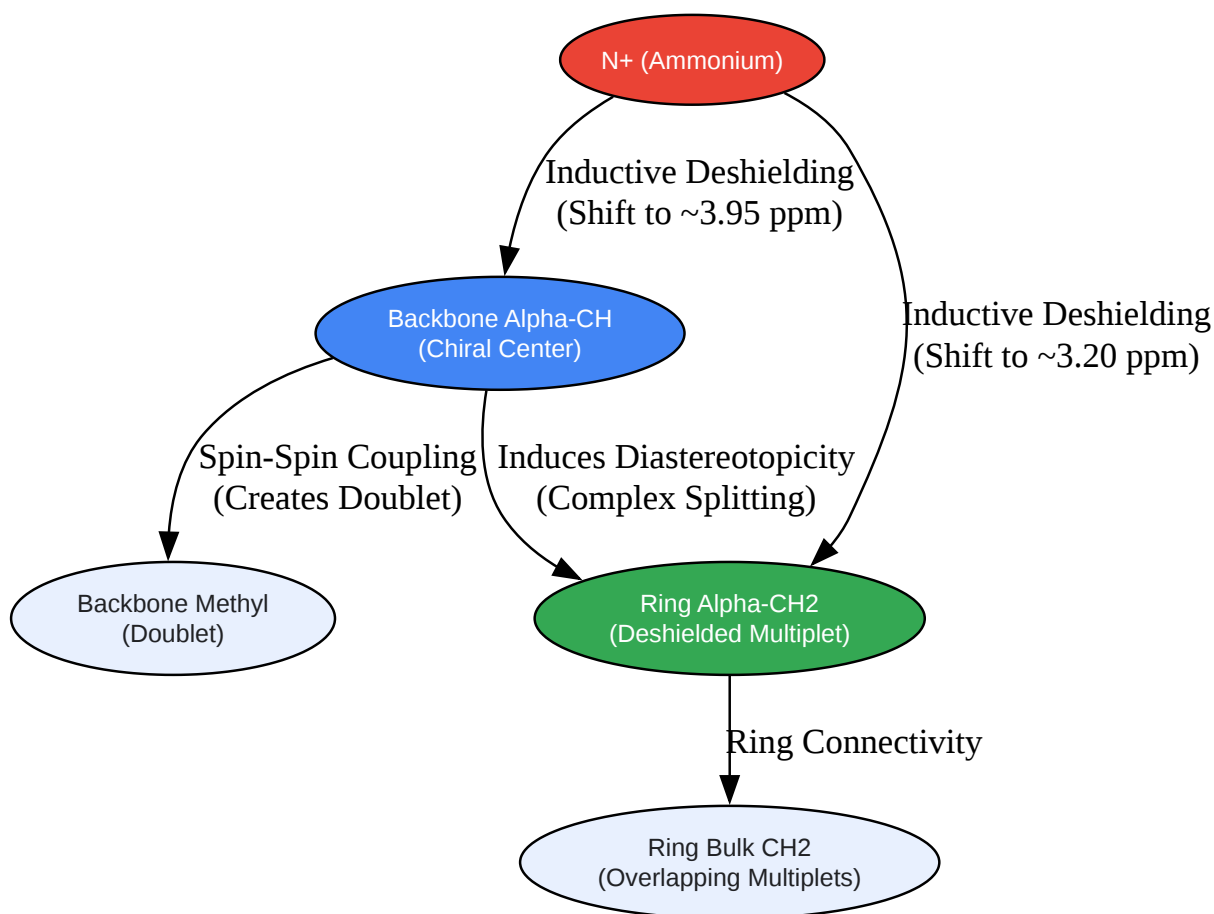


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Caption: Synthesis pathway emphasizing the purification via acid/base extraction followed by salt precipitation.

Diagram 2: NMR Assignment Logic

This diagram visualizes the connectivity and the resulting spectral splitting logic.



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Caption: Influence of the chiral ammonium center on chemical shifts and splitting patterns.

References

- PubChem. (n.d.). 2-(1-Azepanyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [\[Link\]](#)
- Lázár, L., et al. (2004). Synthesis and conformational analysis of azepane-2-carboxylic acid derivatives. Tetrahedron.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general amino acid chemical shifts and coupling constants).

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Sources

- 1. Propionic acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [\[patents.google.com\]](https://patents.google.com)
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